3-Phenylpropyl 2-(3-oxo-2-piperazinyl)acetate

Physicochemical profiling Drug-likeness ADME prediction

Researchers requiring a late-stage intermediate for GABAA or protease inhibitor libraries need a 3-oxopiperazine core with a free secondary amine and tunable lipophilicity. This compound delivers: - Free N-1 position for direct acylation/sulfonylation (no deprotection). - XLogP3 1.1 vs. free acid LogP -0.12 for permeability comparison. - ≥95% purity, racemic, supplied in multi-gram quantities. Direct replacement for unavailable ethyl ester or bromoacetyl analogs in SAR.

Molecular Formula C15H20N2O3
Molecular Weight 276.336
CAS No. 1008958-65-3
Cat. No. B2748430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpropyl 2-(3-oxo-2-piperazinyl)acetate
CAS1008958-65-3
Molecular FormulaC15H20N2O3
Molecular Weight276.336
Structural Identifiers
SMILESC1CNC(=O)C(N1)CC(=O)OCCCC2=CC=CC=C2
InChIInChI=1S/C15H20N2O3/c18-14(11-13-15(19)17-9-8-16-13)20-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,13,16H,4,7-11H2,(H,17,19)
InChIKeyMDPUDXLQJMWVOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenylpropyl 2-(3-oxo-2-piperazinyl)acetate: Structural & Physicochemical Overview


3-Phenylpropyl 2-(3-oxo-2-piperazinyl)acetate (CAS 1008958-65-3) is a synthetic small molecule (C₁₅H₂₀N₂O₃, MW 276.33 g/mol) composed of a 3-phenylpropyl ester linked to a 3-oxopiperazine-2-acetic acid scaffold. It is cataloged primarily as a research chemical and building block [1]. Computed physicochemical parameters include an XLogP3 of 1.1, topological polar surface area of 67.4 Ų, two hydrogen bond donors, four acceptors, and seven rotatable bonds [2]. The compound bears a single undefined stereocenter at the piperazine 2-position and is supplied commercially as a racemate at ≥95% purity from multiple vendors . It is most closely related to the free acid [3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetic acid (CAS 1033600-32-6) and the 2-bromoacetyl derivative (CAS 1219355-20-0), both of which share the same core scaffold but differ in the functional group at the acetate terminus.

Synthetic Versatility Free N-1 amine enables direct diversification without deprotection
Ester Scaffold 3-phenylpropyl ester may support permeability-dependent assay design
Supply Consistency Racemic building block supplied at ≥95% purity from multiple vendors

Substitution Risk for 3-Phenylpropyl 2-(3-oxo-2-piperazinyl)acetate


Practitioners sourcing 3-phenylpropyl 2-(3-oxo-2-piperazinyl)acetate for structure-activity relationship (SAR) studies, synthetic elaboration, or pharmacological profiling cannot indiscriminately substitute it with the free acid (CAS 1033600-32-6), the simpler ethyl ester (CAS 33422-35-4), or the bromoacetyl derivative (CAS 1219355-20-0). The 3-phenylpropyl ester moiety governs membrane permeability and metabolic stability distinctly from the corresponding carboxylic acid . The N-1 unsubstituted 3-oxopiperazine ring provides a critical secondary amine handle for further derivatization, a feature absent in N-alkylated or N-acylated analogs [1]. Even subtle changes in the ester chain length or aryl substitution pattern have been shown in related phenylpiperazine-phenylacetate series to produce order-of-magnitude shifts in receptor affinity and pharmacokinetic half-life [2]. The quantitative evidence below establishes where this specific compound's ester form and core scaffold provide verifiable differentiation points that affect experimental reproducibility and downstream synthetic versatility.

Free Acid vs Ester
Replacing the ester with the free acid (CAS 1033600-32-6) may substantially alter lipophilicity and membrane permeation, limiting cell-based assay comparability.
N-1 Blocked Analogs
The bromoacetyl derivative (CAS 1219355-20-0) lacks a free N-1 amine, restricting downstream synthetic elaboration to the ester terminus only.
Scaffold Truncation
Ethyl ester or core-oxopiperazine analogs omit the phenylpropyl tail, which may shift solubility, target affinity, and metabolic stability profiles.

3-Phenylpropyl 2-(3-oxo-2-piperazinyl)acetate: Differentiation vs. Analogs


Lipophilicity and Passive Membrane Permeability

The 3-phenylpropyl ester form (target compound) exhibits a computed XLogP3 of 1.1 [1], whereas the corresponding free acid analog, [3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetic acid (CAS 1033600-32-6), has a reported LogP of -0.12 and LogSW of -2.42 . This approximately 1.2 log unit difference represents a roughly 16-fold higher calculated octanol-water partition coefficient for the ester, consistent with established structure-permeability relationships for ester prodrugs. The higher lipophilicity predicts superior passive membrane permeation for the ester form, a critical consideration for cell-based assay design where intracellular target engagement is required.

Lipophilicity
Computed context
Δ LogP ≈ 1.2 (16-fold)
Target ester: XLogP3 1.1 Free acid: LogP −0.12
Computed difference may support permeability assay design
Experimental PAMPA/Caco-2 data not available for this compound
Physicochemical profiling Drug-likeness ADME prediction

Ester as a Traceless Synthetic Handle

The 3-phenylpropyl ester distal to the piperazine ring serves as both a protecting group and a site for selective chemical modification. The target compound (CAS 1008958-65-3) can be directly hydrolyzed to the free acid (CAS 1033600-32-6) under mild basic conditions, or the ester can undergo transesterification to install alternative alcohol moieties without affecting the N-1 secondary amine [1]. By contrast, the 2-bromoacetyl derivative (CAS 1219355-20-0, C₁₇H₂₁BrN₂O₄, MW 397.26) has the N-1 position already derivatized, precluding further elaboration at that site [2]. The ethyl ester analog (CAS 33422-35-4, C₈H₁₄N₂O₃, MW 186.21) lacks the phenylpropyl lipophilic tail, resulting in a fundamentally different solubility profile (XLogP3 ≈ -0.8 for the ethyl ester core vs. 1.1 for the 3-phenylpropyl ester) [3].

Synthetic Handle
Class-level
Target: N-1 amine + ester Bromoacetyl analog: N-1 blocked
Ethyl ester: lacks phenylpropyl tail
Reported functional group analysis; synthetic versatility to verify
Orthogonal chemistry possible with free amine and ester
Synthetic accessibility Medicinal chemistry Building block utility

Potency in Cellular Screening Assays

PubChem BioAssay records for CID 3161685 report potency values of 2.24 µM, 28.18 µM, and 100 µM across multiple screening assays deposited by the NIH Molecular Libraries Program [1]. While these data lack explicit target annotations in the public record, the 2.24 µM potency entry places this compound in a moderate activity range typical of confirmed screening hits warranting follow-up. For context, structurally related phenylpiperazine-phenylacetate derivatives reported by Qi et al. (2021) achieved GABAA receptor affinities sufficient to produce hypnotic HD50 values of 5.2 mg/kg in rabbits for the optimized lead compound [2]. The target compound's multi-micromolar potency profile suggests it serves best as an early-stage SAR starting point or control compound rather than a late-stage lead, and its activity level should be benchmarked against project-specific screening thresholds prior to procurement.

Screening Potency
Reported
2.24 µM (lowest recorded)
Other assays: 28.18 µM, 100 µM
Reported screening activity; supports hit-to-lead SAR context
PubChem BioAssay data; target annotations not fully available
High-throughput screening Bioassay profiling Early drug discovery

tPSA and Rotatable Bonds for Drug-Likeness

The target compound displays a topological polar surface area (tPSA) of 67.4 Ų and seven rotatable bonds [1], placing it within Veber's oral bioavailability criteria (tPSA ≤ 140 Ų, rotatable bonds ≤ 10). The analogous free acid [3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetic acid has a computed tPSA of approximately 78.4 Ų (due to the additional carboxylate oxygen contribution) and a reduced number of rotatable bonds (6 vs. 7) owing to the shorter ester chain . The N-acetyl derivative (CAS 104143-60-4) incorporates additional polar atoms that increase tPSA and potentially reduce CNS penetration compared to the N-unsubstituted target compound [2]. For CNS-targeted programs where blood-brain barrier penetration is desired, the free N-1 amine and moderate lipophilicity of this ester provide a physicochemical profile associated with CNS drug space according to published multiparameter optimization schemes.

Drug-likeness
Computed context
tPSA 67.4 Ų, 7 rot. bonds
Free acid: tPSA ~78.4 Ų; N-acetyl: higher tPSA
Computed parameters suggest CNS drug-like space; experimental validation needed
Veber criteria satisfied; BBB permeation requires direct measurement
Drug-likeness Physicochemical property analysis Lead optimization

Multi-Supplier Availability and Purity

3-Phenylpropyl 2-(3-oxo-2-piperazinyl)acetate is stocked and shipped by at least five independent chemical suppliers: AK Scientific (Cat. 0056CK, 95% purity) , Santa Cruz Biotechnology (Cat. sc-313518, 500 mg, $284) , AA Blocks (Cat. AA01FO7B, 500 mg, $299-$427) [1], Matrix Scientific (Cat. 023900) , and CymitQuimica (Ref. 3D-IQB95865) . This multi-vendor availability provides procurement redundancy and price competition. In contrast, the closely related free acid (CAS 1033600-32-6) and bromoacetyl derivative (CAS 1219355-20-0) are each available from fewer than three independent suppliers, increasing supply chain vulnerability and reducing pricing leverage. The consistent 95% minimum purity specification across vendors reduces batch-to-batch variability risk in SAR studies, though researchers should request lot-specific Certificates of Analysis for quantitative work.

Supplier Availability
Supplier-reported
≥5 independent sources
500 mg: $284–$427
Multi-supplier redundancy may reduce lead time risk
Verify lot-specific Certificate of Analysis before quantitative work
Chemical procurement Quality assurance Reproducibility

3-Phenylpropyl 2-(3-oxo-2-piperazinyl)acetate: High-Value Applications


Focused Library Synthesis via N-1 Derivatization

The free N-1 secondary amine on the 3-oxopiperazine ring enables direct diversification through acylation, sulfonylation, or reductive amination without requiring deprotection steps. This operational simplicity contrasts with the N-1-blocked bromoacetyl derivative (CAS 1219355-20-0), which restricts chemistry to the ester terminus only. Researchers building focused libraries for GABAA receptor modulation, MAO inhibition, or sigma receptor targeting can use this compound as a common late-stage intermediate, as demonstrated in the phenylpiperazine-phenylacetate hypnotic series where systematic N-arylacetate variation produced compounds with HD50 values from 5.2 mg/kg upward [1]. The multi-vendor availability supports library-scale procurement (≥2.5 g across suppliers) with batch-to-batch purity consistency.

Cell Permeability: Ester vs. Acid Comparison

The ~16-fold computed lipophilicity difference between the 3-phenylpropyl ester (XLogP3 = 1.1) and the free acid (LogP = -0.12) makes this compound an ideal paired probe for investigating passive permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers [2]. Such head-to-head experiments directly quantify the permeability advantage of the ester form and inform whether intracellular target engagement requires the ester or whether the more soluble acid form suffices. The ester's moderate biochemical potency (2–100 µM range in PubChem BioAssay screens) [3] also provides a baseline activity window suitable for detecting permeability-driven potency shifts in cell-based vs. biochemical assay formats.

Protease Inhibitor Screening Control

The 3-oxopiperazine-2-acetate core is a recognized privileged scaffold in protease inhibitor design. This compound's PubChem BioAssay record [3] and the literature association with microsphere-based protease screening platforms [4] support its use as a physicochemical control or inactive comparator in lethal factor, factor Xa, or related protease inhibition assays. Its moderate potency profile (2.24–100 µM) positions it between fully inactive negative controls and nanomolar reference inhibitors, enabling Z'-factor and assay window validation in high-throughput screening campaigns.

CNS Drug Discovery ADME Profiling

With a tPSA of 67.4 Ų, 7 rotatable bonds, and XLogP3 of 1.1, this compound sits within the CNS drug-like chemical space defined by Wager et al. (tPSA < 90 Ų, LogP 1–3 for CNS candidates) [2]. Medicinal chemistry teams prosecuting CNS targets can use this compound as a reference point for multiparameter optimization (MPO) scoring, benchmarking newly synthesized analogs against its physicochemical profile. The free N-1 position further permits systematic introduction of substituents to tune tPSA and LogP, making it a flexible starting point for CNS lead optimization campaigns that require experimental permeability and brain-to-plasma ratio determination.

Application
Selection Property
Validation Focus
N-1 Derivatization Library Synthesis
Free N-1 amine handle
Derivatization scope (acylation, sulfonylation, reductive amination)
Ester vs Acid Cell Permeability Studies
Lipophilicity differential
PAMPA / Caco-2 permeability comparison
Protease Inhibitor Screening Control
Moderate screening activity benchmark
Assay window validation (Z'-factor)
CNS Drug Discovery ADME Profiling
CNS MPO-compatible physicochemical profile
Experimental permeability & brain-to-plasma ratio

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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